Supplementary Hydrogen-Bond Donor Capacity Relative to Carboxamide Analog
The carboximidamide group in the target compound provides three hydrogen-bond donors (one amine NH and two amidine NH₂ protons) compared to two donors in the carboxamide analog (NH₂ group only). Calculated from structure: target compound has 3 H-bond donors, carboxamide has 2 H-bond donors . This additional donor capacity enables a distinct pharmacophore geometry exploited in amidine-based kinase inhibitors for improved hinge-region binding [1].
| Evidence Dimension | Number of hydrogen-bond donor atoms |
|---|---|
| Target Compound Data | 3 H-bond donors (carboximidamide NH₂ + NH) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: 2 H-bond donors (carboxamide NH₂) |
| Quantified Difference | +1 H-bond donor for the target compound |
| Conditions | Structural analysis based on functional group composition |
Why This Matters
The extra hydrogen-bond donor directly expands the accessible interaction space for rational kinase hinge-binding design, making the carboximidamide a preferred scaffold when standard carboxamides yield insufficient affinity.
- [1] Ma, C. et al. (2018) Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Discusses enhanced electrostatic stabilization and binding of carboximidamide inhibitors. Available at: https://authors.library.caltech.edu View Source
